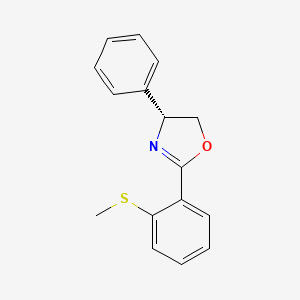

(R)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-(methylthio)benzaldehyde with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include:

Solvent: Common solvents include ethanol, methanol, or acetonitrile.

Catalyst: Bases such as sodium hydroxide or potassium carbonate.

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:

Continuous flow reactors: To ensure consistent quality and yield.

Purification techniques: Such as recrystallization or chromatography to obtain high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

®-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The oxazole ring can be reduced under specific conditions.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or oxazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced oxazole derivatives.

Substitution: Various substituted phenyl or oxazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to (R)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole exhibit promising anticancer properties. Research has shown that derivatives of oxazoles can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar capabilities. For instance, a study on oxadiazole derivatives demonstrated significant cytotoxic effects against glioblastoma cell lines, indicating the potential for further exploration of this compound in oncology .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar oxazole derivatives have been studied for their effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The introduction of specific substituents has been shown to enhance antimicrobial efficacy, indicating that this compound could be a candidate for further antimicrobial research .

Chiral Ligand in Catalysis

This compound can serve as a chiral ligand in asymmetric synthesis. Chiral ligands are crucial in catalyzing reactions that produce enantiomerically pure compounds, which are essential in pharmaceuticals. The unique stereochemistry of this compound may facilitate the development of novel catalytic systems .

Material Science Applications

The compound's unique structure may also find applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The incorporation of heterocyclic compounds into polymer matrices can enhance the electrical properties and stability of materials used in electronic devices.

Case Studies

Mecanismo De Acción

The mechanism of action of ®-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of the chiral center and functional groups like the methylthio and phenyl groups can affect its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole: The enantiomer of the compound, which may have different biological activities.

2-Phenyl-4,5-dihydrooxazole: Lacks the methylthio group, which can influence its reactivity and applications.

2-(Methylthio)phenyl-oxazole: Lacks the phenyl group, affecting its chemical properties.

Uniqueness

®-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole is unique due to its specific combination of functional groups and chiral center, which can impart distinct chemical and biological properties compared to its analogs.

Actividad Biológica

(R)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the oxazole class, characterized by its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the cyclization of specific precursors. A common method includes the reaction of 2-(methylthio)benzaldehyde with phenylacetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate, under elevated temperatures (80-100°C) and using solvents like ethanol or acetonitrile.

The molecular formula of this compound is C16H15NOS, with a molecular weight of 269.36 g/mol. Its unique structure includes a five-membered heterocyclic ring containing one nitrogen and one oxygen atom, contributing to its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chiral nature of the compound influences its binding affinity and specificity. It may exhibit effects on biological pathways relevant to drug development, particularly in enzyme interactions and receptor modulation .

Antiviral Activity

Research indicates that compounds similar to this compound have shown antiviral properties. For instance, a study on oxazole derivatives demonstrated significant activity against human rhinovirus serotypes, with mean MIC values as low as 0.40 µM. The structure-activity relationship highlighted the importance of substituents in enhancing biological activity .

Antimicrobial Potential

In vitro evaluations have revealed that oxazole derivatives can inhibit bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. For example, certain derivatives exhibited MIC values around 0.21 µM against these pathogens, suggesting a promising avenue for developing new antimicrobial agents .

Case Studies

- Antiviral Studies : A series of substituted phenyl analogues were synthesized and evaluated for their antiviral activity against multiple serotypes of human rhinovirus. The presence of specific substituents significantly enhanced their efficacy .

- Antimicrobial Evaluation : Compounds related to this compound were tested for their cytotoxicity on various cell lines using MTT assays, revealing favorable drug-like properties and potential as antimicrobial agents .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole | Chiral enantiomer | Potentially different biological effects |

| 2-Phenyl-4,5-dihydrooxazole | Lacks methylthio group | Altered reactivity |

| 2-(Methylthio)phenyl-oxazole | Lacks phenyl group | Different chemical properties |

The uniqueness of this compound lies in its specific combination of functional groups which imparts distinct chemical and biological properties compared to its analogs .

Propiedades

IUPAC Name |

(4R)-2-(2-methylsulfanylphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NOS/c1-19-15-10-6-5-9-13(15)16-17-14(11-18-16)12-7-3-2-4-8-12/h2-10,14H,11H2,1H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXLYGZJGRCNLT-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NC(CO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC=C1C2=N[C@@H](CO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.